molecular formula C11H15BrClNO B3116706 1-(3-Bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride CAS No. 2192-15-6

1-(3-Bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride

Cat. No. B3116706
CAS RN: 2192-15-6
M. Wt: 292.6 g/mol
InChI Key: VFZWWIDLBQXROK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as 3-Bromo-N,N-dimethylbenzene-1-propanone hydrochloride (3-Bromo-DMBP) is a synthetic compound used for various scientific research applications. It is a white crystalline solid with a molecular weight of 264.5 g/mol and a melting point of 49-51°C. 3-Bromo-DMBP is a versatile compound that can be used for various organic synthesis techniques, as well as for biochemical and physiological research.

Scientific Research Applications

Analytical Chemistry

1-(3-Bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride can serve as a reference standard or internal standard in analytical methods. Its known properties allow researchers to validate and calibrate instruments, especially in chromatography or spectroscopy.

For more technical information, you can refer to the Royal Society of Chemistry or MilliporeSigma documentation .

properties

IUPAC Name

1-(3-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZWWIDLBQXROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride

CAS RN

2192-15-6
Record name 1-Propanone, 1-(3-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2192-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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